Beclomethasone 21-Acetate 17-Propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Beclomethasone 21-Acetate 17-Propionate is a synthetic corticosteroid with the molecular formula C27H35ClO7 . It is also known as Beclomethasone Dipropinate EP Impurity B . It is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) which acts on the glucocorticoid receptor to mediate its therapeutic action .
Molecular Structure Analysis
The molecular weight of Beclomethasone 21-Acetate 17-Propionate is 507.0 g/mol . The IUPAC name is [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate .Physical And Chemical Properties Analysis
Beclomethasone 21-Acetate 17-Propionate has a molecular weight of 507.02 and a molecular formula of C27H35ClO7 . Its density is 1.3±0.1 g/cm3, boiling point is 621.3±55.0 °C at 760 mmHg, and it has a molar refractivity of 128.8±0.4 cm3 .Scientific Research Applications
Pharmacological Properties and Therapeutic Efficacy
Pharmacological Profile : Beclomethasone Dipropionate (BDP) and related corticosteroids like Fluticasone Propionate are characterized by their potent anti-inflammatory effects which are crucial for managing conditions like asthma and allergic rhinitis. These medications demonstrate high topical activity with relatively low systemic absorption, minimizing systemic side effects while effectively controlling inflammation and symptoms associated with these conditions (Libretto, 2009).
Efficacy in Asthma Management : Clinical trials have shown that formulations like the hydrofluoroalkane (HFA)-BDP provide improved delivery of medication to the airways, enhancing clinical efficacy in asthma control compared to older chlorofluorocarbon (CFC) formulations. These advancements suggest that enhanced delivery mechanisms can lead to better asthma management with lower doses, potentially reducing the risk of side effects associated with corticosteroid use (Davies, 1998).
Comparative Efficacy with Other Corticosteroids : In the context of asthma and allergic rhinitis, studies have compared BDP and Fluticasone Propionate with other corticosteroids, indicating that these agents are at least as effective as, if not superior to, other commonly used corticosteroids when administered at equivalent or lower doses. This includes efficacy in controlling asthma symptoms, improving lung function, and managing allergic rhinitis symptoms (Tamm et al., 2012).
Safety and Systemic Activity
Safety Profile : The safety of BDP, particularly in the treatment of ulcerative colitis and allergic conditions, highlights its gut-selective mechanism of action which potentially reduces systemic corticosteroid concentrations, thereby improving the safety profile compared with conventional corticosteroids. This selective action makes BDP an effective option for managing mild-to-moderate conditions while minimizing systemic side effects (Rizzello et al., 2018).
Systemic Effects and Adverse Reactions : Research on the toxicology and systemic effects of BDP indicates that, while potent as a local anti-inflammatory agent, it exhibits low systemic activity. This attribute, coupled with rapid metabolic inactivation, positions BDP as a safer option for long-term management of asthma and allergic rhinitis, with fewer systemic side effects compared to other systemic corticosteroids (Libretto, 2009).
properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35ClO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19-,20-,21-,24-,25-,26-,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDHWBQNKRZOEW-JLWJLQCMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Beclomethasone 21-Acetate 17-Propionate | |
CAS RN |
5534-08-7 |
Source
|
Record name | Beclomethasone 21-acetate 17-propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BECLOMETHASONE 21-ACETATE 17-PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/079D7HW2CR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.